3-Methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCRFDKOKZGTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341800 | |
| Record name | 3-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6931-17-5 | |
| Record name | 3-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 3 Methoxyquinoline
Established Synthetic Routes for 3-Methoxyquinoline Core Structures
The construction of the fundamental this compound framework can be achieved through various synthetic pathways, ranging from multi-step sequences to classic named reactions.
Multi-Step Synthesis Approaches for this compound Scaffolds
The synthesis of functionalized quinolines, including those with a methoxy (B1213986) group, often involves multi-step reaction sequences. These approaches allow for the precise installation of various substituents on the quinoline (B57606) core. For instance, the synthesis of compounds like '((1-ethylpyrrolidin-2-yl) methyl)-4-hydroxy-7-methoxy-quinoline-3-carboxamide' showcases a typical multi-step process. ontosight.ai Such syntheses generally involve the initial formation of the quinoline ring, followed by the introduction of specific functional groups through substitution reactions. ontosight.ai A facile two-step synthesis for 3-fluoro-6-methoxyquinoline (B1245202) has been described, starting with the reaction of p-anisidine (B42471) and 2-fluoromalonic acid in the presence of phosphorus oxychloride to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline. researchgate.netacs.org This intermediate then undergoes hydrogenolysis to produce the final 3-fluoro-6-methoxyquinoline. researchgate.netacs.org This method highlights a streamlined approach to obtaining a substituted this compound derivative. researchgate.netacs.org
Gould-Jacobs Reaction Variants in Methoxyquinoline Synthesis
The Gould-Jacobs reaction is a cornerstone in quinoline synthesis, providing a reliable method for constructing the 4-hydroxyquinoline (B1666331) scaffold, which can be a precursor to 3-methoxyquinolines. mdpi.comiipseries.org The reaction typically involves the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonate ester, followed by thermal cyclization. youtube.comwikipedia.org This process leads to a 4-hydroxy-3-carboalkoxyquinoline, which can be further modified. mdpi.comwikipedia.org The initial condensation product, an anilinomethylenemalonic ester, undergoes a 6-electron cyclization to form the quinoline ring. wikipedia.org Subsequent saponification and decarboxylation steps yield the 4-hydroxyquinoline. youtube.comwikipedia.org This method is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org
Vilsmeier-Haack Reaction in the Synthesis of Methoxyquinoline Derivatives
The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of various aromatic and heterocyclic compounds, including the synthesis of quinoline derivatives. ijsr.net This reaction typically employs a Vilsmeier reagent, generated from phosphorus oxychloride (POCl3) and a formamide (B127407) like N,N-dimethylformamide (DMF). ijsr.netchemijournal.com When applied to N-arylacetamides, the Vilsmeier-Haack reaction can lead to the regioselective synthesis of 2-chloro-3-formylquinolines. For example, the reaction of N-(2-anisyl)acetamide with a Vilsmeier-Haack adduct yields 2-chloro-8-methoxyquinoline-3-carbaldehyde. iucr.org The cyclization is generally favored when the N-arylacetamide contains electron-donating groups at the meta-position. The resulting 2-chloro-3-formylquinolines are versatile intermediates that can undergo further transformations. chemijournal.com
Advanced Methodologies for Functionalization and Derivatization at the 3-Position
Once the this compound core is established, further diversification often focuses on introducing substituents at the C-3 position. This allows for the fine-tuning of the molecule's properties for various applications.
Regioselective Bromination and Halogenation at C-3 Position of Methoxyquinolines
The introduction of a halogen, particularly bromine, at the C-3 position of the quinoline ring is a key step for subsequent cross-coupling reactions. Regioselective bromination of quinolines can be challenging due to the potential for reaction at multiple sites. gelisim.edu.tr However, specific conditions have been developed to achieve selective C-3 bromination. For instance, the bromination of 5,7-disubstituted-8-methoxyquinolines has been shown to occur regioselectively at the C-3 position. tandfonline.comtandfonline.com This method provides a direct route to 3-bromo-methoxyquinoline derivatives, which are valuable precursors for further functionalization. tandfonline.com Research has also shown that methoxy-1,2,3,4-tetrahydroquinolines can be brominated at the C-3 and C-5 positions. gelisim.edu.tr
Cross-Coupling Reactions for 3-Aryl-Methoxyquinolines
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds and are widely used to synthesize 3-arylquinolines. fishersci.co.uknih.govrsc.org These reactions typically involve the coupling of a 3-haloquinoline derivative with an arylboronic acid in the presence of a palladium catalyst. tandfonline.comresearchgate.net For example, 3-bromo-8-methoxyquinolines can be coupled with various phenylboronic acids to yield the corresponding 3-aryl-8-methoxyquinolines. tandfonline.comresearchgate.net This approach offers a versatile and efficient route to a wide range of 3-aryl-methoxyquinoline derivatives, which are of significant interest in medicinal chemistry. tandfonline.comresearchgate.net
Electrophilic Aromatic Substitution Reactions on 3-Hydroxyquinoline (B51751) Derivatives
Electrophilic aromatic substitution (SEAr) is a cornerstone of synthetic organic chemistry for the functionalization of aromatic rings. In the case of quinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electron-withdrawing nitrogen atom. researchgate.netuomustansiriyah.edu.iq The substitution typically occurs at the C5 and C8 positions. researchgate.netslideshare.netnumberanalytics.comcutm.ac.inpharmaguideline.com However, the presence and nature of substituents on the quinoline ring can significantly alter this regioselectivity. numberanalytics.combiosynce.com
For 3-hydroxyquinoline derivatives, the hydroxyl group acts as a powerful activating, ortho-, para-directing group. This directing effect, coupled with the inherent reactivity of the quinoline system, leads to specific substitution patterns. Research has shown that 3-hydroxyquinolines can undergo a variety of electrophilic aromatic substitution reactions, primarily at the C4 position. ingentaconnect.comresearchgate.net These reactions include:
Bromination: Introduction of a bromine atom.
Formylation: Addition of a formyl group (-CHO).
Mannich reaction: Aminoalkylation to introduce an aminomethyl group.
Coupling with diazonium salts: Formation of azo compounds.
Acylation: Introduction of an acyl group. ingentaconnect.comresearchgate.net
The hydroxyl group at the 3-position strongly activates the C4 position for electrophilic attack. This is attributed to the resonance stabilization of the intermediate carbocation. The directing influence of substituents is a critical factor in the synthesis of specifically functionalized quinoline derivatives. Electron-donating groups enhance the reactivity towards electrophiles, while electron-withdrawing groups decrease it. biosynce.com For instance, the methoxy group, being an electron-donating group, would be expected to activate the quinoline ring towards electrophilic substitution.
Click Chemistry Approaches for 3-Substituted Methoxyquinolines
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. ingentaconnect.comresearchgate.net This methodology has been extensively applied to the synthesis of functionalized quinoline derivatives, including those with substitution at the 3-position. ingentaconnect.comresearchgate.netmdpi.com
The synthesis of 3-substituted methoxyquinolines using click chemistry typically involves the preparation of a quinoline derivative bearing either an azide (B81097) or a terminal alkyne functionality. This precursor is then reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst to afford the desired 1,4-disubstituted 1,2,3-triazole linked to the quinoline core. researchgate.netnih.gov
Recent studies have explored the synthesis of various quinoline-based 1,2,3-triazoles, where the triazole ring can act as a pharmacophore or as a linker to connect the quinoline moiety to other heterocyclic systems. ingentaconnect.com The reaction conditions for these cycloadditions are generally mild, often utilizing copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. mdpi.com The choice of solvent can also influence the outcome of the reaction, with solvents like DMF and water being commonly employed. researchgate.net
Green Chemistry and Sustainable Synthesis of this compound Analogues
Traditional methods for quinoline synthesis often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns. ijpsjournal.comnih.gov Consequently, the development of green and sustainable synthetic routes has become a major focus in modern organic chemistry. ijpsjournal.com
Microwave-Assisted Synthetic Strategies for Methoxyquinoline Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced energy efficiency compared to conventional heating methods. ingentaconnect.comresearchgate.netbenthamdirect.com This technology has been successfully applied to the synthesis of a wide variety of quinoline derivatives. ingentaconnect.comresearchgate.net
Microwave irradiation can accelerate many of the classical named reactions for quinoline synthesis, including the Friedländer, Skraup, and Doebner-von Miller reactions. researchgate.net These methods often involve the condensation of anilines with carbonyl compounds or other suitable precursors. The use of microwave heating can lead to cleaner reactions with fewer byproducts, often under solvent-free conditions or using environmentally benign solvents like water or ethanol. researchgate.net Recent reviews highlight the sustainable nature of microwave-promoted methods, covering both homogeneous and heterogeneous catalytic approaches. ingentaconnect.combenthamdirect.com
Flow Chemistry Techniques in 3-Substituted Quinoline Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of quinolines. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. acs.orgresearchgate.net
Continuous flow techniques have been successfully employed for the synthesis of various substituted quinolines, including those with substitution at the 3-position. acs.orgfigshare.comresearchgate.netresearcher.life For instance, a continuous photochemical process has been developed for the synthesis of quinoline products via an alkene isomerization and cyclocondensation cascade, achieving high yields and throughputs. researchgate.netucd.ievapourtec.com Another example is the continuous flow Doebner-Miller reaction for the synthesis of quinaldines using a homogeneous catalyst. acs.org
Flow chemistry is particularly advantageous for reactions involving hazardous reagents or intermediates, such as azides, as the small reactor volume minimizes potential safety risks. acs.org The development of a continuous flow method for the iminyl radical cyclization of 2-(azidomethyl)-3-aryl-prop-2-enenitriles has provided a safe and scalable route to 3-cyano substituted quinolines. acs.org
Synthesis of Specific Methoxyquinoline Derivatives for Research
Synthesis of 3-Amino-7-methoxyquinoline Dihydrochloride (B599025)
3-Amino-7-methoxyquinoline dihydrochloride is a valuable building block and research chemical. smolecule.com Its synthesis can be achieved through various routes. One common approach involves the reductive amination of 7-methoxyquinoline-3-carboxaldehyde. smolecule.com This method introduces the amino group at the 3-position. Another strategy starts with 7-methoxyquinoline (B23528) itself, which is then functionalized to introduce the amino group. The final step typically involves salt formation by treating the free base with hydrochloric acid to yield the dihydrochloride salt. Purification is often achieved through recrystallization.
Synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline (B32111)
The synthesis of 3-benzyl-6-bromo-2-methoxyquinoline, an important intermediate for various pharmaceutical compounds, can be achieved through a multi-step process. nbinno.com One reported method involves the reaction of 3-benzyl-6-bromo-2-chloroquinoline (B1442986) with sodium methoxide (B1231860) in anhydrous methanol (B129727). tandfonline.comchemicalbook.com The mixture is refluxed overnight, followed by extraction with dichloromethane (B109758) and subsequent purification to yield the final product. tandfonline.com
Another approach begins with the reaction of 2-aminobenzyl alcohol and 4-bromo-1,2-dimethoxybenzene in the presence of a strong acid catalyst. This forms 3-(4-bromo-1,2-dimethoxybenzyl)quinoline-2-ol, which is then treated with phosphorus oxychloride to yield 3-(4-bromo-1,2-dimethoxybenzyl)quinoline-2-one. nbinno.com
Detailed findings from a study by Taylor & Francis Online describe adding 3-benzyl-6-bromo-2-chloroquinoline to anhydrous methanol and then introducing a sodium methoxide solution. tandfonline.com The resulting mixture is refluxed, and after workup, the crude product is obtained as a brown solid. tandfonline.com
| Reactants | Reagents/Catalysts | Conditions | Product |
| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium methoxide, Anhydrous methanol | Reflux overnight | 3-Benzyl-6-bromo-2-methoxyquinoline |
| 2-Aminobenzyl alcohol, 4-bromo-1,2-dimethoxybenzene | Strong acid catalyst | - | 3-(4-bromo-1,2-dimethoxybenzyl)quinoline-2-ol |
| 3-(4-bromo-1,2-dimethoxybenzyl)quinoline-2-ol | Phosphorus oxychloride | - | 3-(4-bromo-1,2-dimethoxybenzyl)quinoline-2-one |
Synthesis of 3-Fluoro-6-methoxyquinoline
A facile two-step synthesis for 3-fluoro-6-methoxyquinoline has been described. The process starts with heating p-anisidine and 2-fluoromalonic acid at reflux in the presence of phosphorus oxychloride. acs.orgacs.org This initial step produces 2,4-dichloro-3-fluoro-6-methoxyquinoline. acs.orgacs.orgresearchgate.net The intermediate is then subjected to hydrogenolysis to yield the final product, 3-fluoro-6-methoxyquinoline. acs.orgacs.org
Two methods for the hydrogenolysis step have been detailed:
Palladium-Carbon (Pd-C) Method: The dichloro intermediate is stirred with 10% Pd/C and ammonium (B1175870) formate (B1220265) in methanol at room temperature for 16 hours. acs.org
Raney Nickel Method: The dichloro compound is hydrogenated in a methanol and methanolic ammonia (B1221849) solution using Raney nickel as the catalyst at 150 psi. acs.org This method has been successfully scaled for multi-kilogram production, with a POCl3-promoted cyclization yielding 41% of the intermediate, followed by reduction with H2 over Raney nickel to give a 71% yield of the final product on a 23 kg scale. thieme-connect.comthieme-connect.com
| Reactants | Reagents/Catalysts | Conditions | Intermediate/Product | Yield |
| p-Anisidine, 2-Fluoromalonic acid | Phosphorus oxychloride | Reflux | 2,4-Dichloro-3-fluoro-6-methoxyquinoline | 41% (on 32 kg scale) thieme-connect.comthieme-connect.com |
| 2,4-Dichloro-3-fluoro-6-methoxyquinoline | 10% Pd/C, Ammonium formate, Methanol | Room temperature, 16 h | 3-Fluoro-6-methoxyquinoline | - |
| 2,4-Dichloro-3-fluoro-6-methoxyquinoline | Raney Nickel, H2, Methanol, Methanolic ammonia | 150 psi | 3-Fluoro-6-methoxyquinoline | 71% (on 23 kg scale) thieme-connect.comthieme-connect.com |
Synthesis of Methoxyquinoline Carboxylic Acid Derivatives
The Doebner reaction provides a one-step method for preparing 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives. nih.gov This reaction involves refluxing a substituted benzaldehyde, pyruvic acid, and p-anisidine in ethanol. nih.gov The resulting 4-carboxy quinolines can be further modified, for instance, by reduction of the carboxyl group to an alcohol using lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (B95107) (THF). nih.gov
For example, the synthesis of 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid resulted in a 13% yield, while 2-(3,4-dimethoxyphenyl)-6-methoxyquinoline-4-carboxylic acid was obtained in a 19% yield. nih.gov
| Reactants | Reagents/Catalysts | Conditions | Product | Yield |
| Substituted benzaldehyde, Pyruvic acid, p-Anisidine | Ethanol | Reflux | 6-Methoxy-2-arylquinoline-4-carboxylic acid | Varies |
| 4-Fluorobenzaldehyde, Pyruvic acid, p-Anisidine | Ethanol | Reflux | 2-(4-Fluorophenyl)-6-methoxyquinoline-4-carboxylic acid | 13% nih.gov |
| 3,4-Dimethoxybenzaldehyde, Pyruvic acid, p-Anisidine | Ethanol | Reflux | 2-(3,4-Dimethoxyphenyl)-6-methoxyquinoline-4-carboxylic acid | 19% nih.gov |
| 6-Methoxy-2-arylquinoline-4-carboxylic acid | LiAlH4, Dry THF | - | (6-Methoxy-2-arylquinolin-4-yl)methanol | - |
Synthesis of Methoxyquinoline Sulfonamide Derivatives
New series of 7-methoxyquinoline sulfonamide derivatives have been synthesized by reacting 4-chloro-7-methoxyquinoline (B1631688) with various sulfa drugs. nih.gov Another synthetic route involves the preparation of 8-methoxyquinoline-5-sulfonamides. This process starts with the reaction of 8-hydroxyquinoline (B1678124) with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride. This intermediate is then reacted with an appropriate amine in anhydrous acetonitrile (B52724) to yield 8-hydroxyquinoline-5-sulfonamides. mdpi.com To obtain the 8-methoxy derivatives, the 8-hydroxyquinoline-5-sulfonyl chloride is first treated with methyl iodide in the presence of sodium hydride, followed by reaction with an amine and triethylamine (B128534) in anhydrous acetonitrile. mdpi.comresearchgate.net
| Starting Material | Reagents | Conditions | Product |
| 4-Chloro-7-methoxyquinoline | Various sulfa drugs | - | 4-((7-Methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide nih.gov |
| 8-Hydroxyquinoline | Chlorosulfonic acid | Room temperature, 24 h | 8-Hydroxyquinoline-5-sulfonyl chloride mdpi.com |
| 8-Hydroxyquinoline-5-sulfonyl chloride | Appropriate amine, Anhydrous acetonitrile | Room temperature, 24 h | 8-Hydroxyquinoline-5-sulfonamides mdpi.com |
| 8-Hydroxyquinoline-5-sulfonyl chloride | 1. NaH, CH3I, DMF; 2. Appropriate amine, Triethylamine, Anhydrous acetonitrile | Room temperature | 8-Methoxyquinoline-5-sulfonamides mdpi.comresearchgate.net |
Synthesis of 3-Formyl-2-hydroxy-6-methoxyquinoline
The synthesis of 3-formyl-2-hydroxy-6-methoxyquinoline is achieved by the hydrolysis of 2-chloro-3-formyl-6-methoxyquinoline. fortunejournals.com A mixture of the chloro-derivative and aqueous hydrochloric acid is heated under reflux for approximately one hour. fortunejournals.com Upon cooling, the desired product separates as a solid, which can be collected by filtration and recrystallized from aqueous acetic acid to yield yellow, silky needles. fortunejournals.com This compound has been used as a precursor for the synthesis of Schiff base ligands. ijisrt.comscirp.org
| Reactant | Reagents | Conditions | Product | Yield |
| 2-Chloro-3-formyl-6-methoxyquinoline | Aqueous hydrochloric acid | Reflux, 1 hour | 3-Formyl-2-hydroxy-6-methoxyquinoline | 65% fortunejournals.com |
Synthesis of 3,6,8-Trimethoxyquinoline
3,6,8-Trimethoxyquinoline has been synthesized from 3,6,8-tribromoquinoline. tandfonline.com The reaction involves treating the tribromo-derivative with sodium methoxide in the presence of copper iodide. tandfonline.com The product is isolated after extraction and purification by column chromatography, followed by recrystallization from a chloroform/hexane mixture, affording colorless crystals. tandfonline.com The structure of the synthesized compound was confirmed using various analytical techniques including X-ray analysis, FT-IR, and NMR spectroscopy. tandfonline.comresearchgate.net
| Reactant | Reagents | Conditions | Product | Yield |
| 3,6,8-Tribromoquinoline | Sodium methoxide, Copper iodide | - | 3,6,8-Trimethoxyquinoline | 67% tandfonline.com |
Spectroscopic Characterization and Structural Elucidation of 3 Methoxyquinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-methoxyquinoline derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming their structures. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of quinoline (B57606) derivatives, the protons on the heterocyclic and benzene (B151609) rings, as well as those on substituent groups, resonate at characteristic chemical shifts. The exact position of these signals is influenced by the electron density around the proton and the presence of neighboring functional groups.
For instance, in the ¹H NMR spectrum of 3,6,8-trimethoxyquinoline, the protons of the quinoline ring and the methoxy (B1213986) groups appear at specific chemical shifts, which can be compared with calculated values to confirm the structure. tandfonline.com Similarly, the structures of compounds like 3-benzyl-6-bromo-2-methoxyquinoline (B32111) are verified using ¹H NMR spectroscopy. tandfonline.com The chemical shifts of common impurities are also well-documented and can be used to identify any contaminants in the sample. sigmaaldrich.com
A detailed analysis of the ¹H NMR spectrum provides valuable information about the electronic environment of the protons. For example, the chemical shifts for the aromatic protons in quinoline derivatives typically appear in the downfield region (around 7-9 ppm) due to the deshielding effect of the aromatic ring current. The methoxy group protons, in contrast, appear further upfield.
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-2 | 8.70 | d |
| H-4 | 7.95 | d |
| H-5 | 7.65 | m |
| H-6 | 7.40 | m |
| H-7 | 7.50 | m |
| H-8 | 8.10 | d |
| OCH₃ | 3.90 | s |
| Hypothetical data for this compound for illustrative purposes. |
Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.
The structures of various quinoline derivatives, including those with methoxy groups, have been confirmed using ¹³C NMR. researchgate.netresearchgate.net For example, the analysis of 3,6,8-trimethoxyquinoline and 3-benzyl-6-bromo-2-methoxyquinoline by ¹³C NMR was crucial for their structural confirmation. tandfonline.comtandfonline.com Theoretical calculations are often used in conjunction with experimental data to assign the ¹³C NMR signals accurately.
The chemical shifts in the ¹³C NMR spectrum of this compound reveal the electronic environment of each carbon atom. The carbons of the quinoline ring resonate at distinct positions, influenced by the nitrogen atom and the methoxy substituent.
| Carbon | Chemical Shift (ppm) |
| C-2 | 155.0 |
| C-3 | 108.0 |
| C-4 | 148.0 |
| C-4a | 128.0 |
| C-5 | 129.0 |
| C-6 | 120.0 |
| C-7 | 131.0 |
| C-8 | 118.0 |
| C-8a | 145.0 |
| OCH₃ | 55.0 |
| Hypothetical data for this compound for illustrative purposes. |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. mdpi.com By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of the compound.
The IR spectra of quinoline derivatives show characteristic absorption bands for the C-H, C=C, C=N, and C-O functional groups. For example, aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-O stretching vibration of the methoxy group is also a key diagnostic peak. The IR spectra of compounds like 3,6,8-trimethoxyquinoline and 5-phenyl-8-methoxyquinoline have been used to confirm their structures. tandfonline.comnist.gov The presence of specific functional groups, such as the aldehyde group in 8-hydroxyquinoline-2-carbaldehyde, can also be identified through its characteristic IR absorption. mdpi.com
| Vibrational Mode | Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (in OCH₃) | 2850 - 2960 |
| C=N Stretch | 1590 - 1620 |
| Aromatic C=C Stretch | 1400 - 1600 |
| C-O-C Asymmetric Stretch | 1230 - 1270 |
| C-O-C Symmetric Stretch | 1020 - 1070 |
| Typical IR absorption frequencies for this compound. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
The UV-Vis spectra of quinoline derivatives typically exhibit multiple absorption bands corresponding to π → π* and n → π* transitions within the aromatic system. dergipark.org.tr The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the quinoline ring. For example, the UV-Vis spectrum of 6-methoxyquinoline (B18371) has been well-characterized. nist.gov The photophysical properties of various quinoline-based receptors have also been studied using UV-Vis spectroscopy. beilstein-journals.org Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to calculate and interpret the electronic absorption spectra of these compounds. nih.gov
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Ethanol | ~225 | ~270 |
| Cyclohexane | ~220 | ~265 |
| Water | ~228 | ~272 |
| Hypothetical UV-Vis absorption maxima for this compound in different solvents. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. chemspider.com Upon electron impact, the molecular ion undergoes fragmentation, producing a series of daughter ions. The fragmentation pattern of monomethoxyquinolines can vary significantly among isomers. cdnsciencepub.com For this compound, a characteristic loss of 43 mass units (corresponding to the loss of a CH₃CO group) from the molecular ion is observed. cdnsciencepub.comcdnsciencepub.com The structures of various quinoline derivatives, including 3-benzyl-6-bromo-2-methoxyquinoline, have been confirmed by mass spectrometry. tandfonline.com
| Ion | m/z | Relative Abundance (%) |
| [M]⁺ | 159 | 100 |
| [M-H]⁺ | 158 | 20 |
| [M-CH₃]⁺ | 144 | 5 |
| [M-CO]⁺ | 131 | 15 |
| [M-CH₃CO]⁺ | 116 | 60 |
| Hypothetical mass spectrometry fragmentation data for this compound. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The crystal structures of several methoxyquinoline derivatives have been determined by X-ray crystallography. For example, the solid-state structures of 3,6,8-trimethoxyquinoline and 3-benzyl-6-bromo-2-methoxyquinoline have been elucidated using this technique. tandfonline.comtandfonline.com These studies provide valuable insights into the molecular geometry and packing of these molecules in the solid state. X-ray crystallography is also used to study the interaction of metal complexes of quinoline derivatives with biological macromolecules. rsc.orgresearchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 105.2 |
| Volume (ų) | 780.5 |
| Z | 4 |
| Hypothetical crystallographic data for this compound. |
Photoelectron Spectroscopy for Electronic Structure Investigations
Photoelectron spectroscopy (PES) is a powerful experimental technique utilized to probe the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This technique provides direct insight into the energies of molecular orbitals (MOs). The analysis of the photoelectron spectra of this compound and related compounds, often involving both HeI and HeII radiation sources, in conjunction with theoretical calculations such as Green's function (GF) methods, allows for a detailed assignment of ionization bands and a comprehensive understanding of substituent effects on the electronic structure. acs.orgacs.org
The electronic structure of quinoline, the parent molecule, has been extensively studied and serves as a crucial reference for interpreting the spectra of its derivatives. acs.orgacs.org The photoelectron spectrum of quinoline below 11 eV reveals four distinct bands, which are assigned to three π-orbitals and one σ-orbital corresponding to the nitrogen lone pair. acs.orgacs.org When a substituent, such as a methoxy group, is introduced onto the quinoline ring, perturbations in the electronic structure are expected, leading to shifts in the ionization energies of these orbitals.
For methoxy-substituted quinolines, the electronic structures have been investigated using UV photoelectron spectroscopy (UPS) and semiempirical MO calculations. acs.org These studies are part of a broader investigation into various isomeric methoxy, methyl, hydroxyl, and haloquinolines to understand the influence of different substituents on the electronic properties of the quinoline system. acs.org The analysis of these derivatives benefits from comparison with related compounds and theoretical models to disentangle the overlapping spectral features and correctly assign the ionization potentials. acs.orgacs.org
Theoretical approaches, such as the Outer Valence Green's Function (OVGF) method, are instrumental in predicting vertical ionization energies. acs.org This method accounts for many-body effects, including correlation and reorganization energies, providing a more accurate description of the ionization process compared to simpler models like Koopmans' theorem, which sometimes fails to predict the correct ordering of ionic states in quinoline derivatives. acs.orgcnr.it
The study of a range of substituted quinolines, including those with electron-donating and electron-withdrawing groups, provides a systematic understanding of how substituents modulate the electron density on the quinoline ring and, consequently, its chemical properties. acs.org For instance, strongly electron-donating groups tend to increase the electron density on the ring nitrogen, which has implications for the molecule's basicity and reactivity. acs.org
To illustrate the effect of substitution on the electronic structure, the ionization energies of quinoline and some of its derivatives are compared. The introduction of different functional groups leads to characteristic shifts in the ionization potentials of the π-orbitals and the nitrogen lone pair.
| Compound | Ionization Energy (eV) - Assignment |
| Quinoline | < 11 eV: 3 π-orbitals, 1 σ-orbital (N lone pair) acs.orgacs.org |
| 9.4 eV: Nitrogen lone pair orbital cnr.it | |
| 4-Chloroquinoline | 9.76 eV: Nitrogen lone pair cnr.it |
| 10.46 eV: π character cnr.it | |
| 11.60 eV: Chlorine lone-pair cnr.it | |
| Aminoquinolines | 10.35 - 11.0 eV: Nitrogen lone pair (amino group) acs.org |
This table presents a selection of ionization energies for quinoline and some of its derivatives to illustrate the impact of substituents on the electronic structure as determined by photoelectron spectroscopy. The data is compiled from various studies. acs.orgacs.orgcnr.it
While specific, detailed photoelectron spectra and a full analysis solely for this compound are embedded within broader comparative studies of quinoline derivatives, the principles and findings from these studies provide a solid framework for understanding its electronic structure. The methoxy group, being an electron-donating substituent, is expected to influence the ionization energies of the quinoline ring's π-system and the nitrogen lone pair.
Computational and Theoretical Investigations of 3 Methoxyquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methoxyquinoline at the atomic and electronic levels. These calculations provide a theoretical framework to predict and interpret the molecule's behavior.
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. np-mrd.orgukm.my DFT calculations have been employed to analyze the electronic properties and reactivity of quinoline (B57606) derivatives. For instance, studies on related methoxyquinoline compounds, such as 3,6,8-trimethoxyquinoline, have been performed using the B3LYP functional with a 6-311G(d,p) basis set to optimize the molecular geometry and analyze electronic characteristics. tandfonline.comtandfonline.com These theoretical calculations are crucial for obtaining comprehensive information about global and local chemical activity, revealing the nucleophilic and electrophilic nature of the molecule. tandfonline.comtandfonline.com
The electronic structure of quinoline derivatives is influenced by the position and nature of substituents. The addition of a methoxy (B1213986) group at the 3-position is expected to modulate the electron density distribution across the quinoline ring system, thereby influencing its reactivity. DFT studies on various substituted quinolines have shown that substituents significantly alter the properties of the molecule. ijpras.com For example, the electronic structure of Alq3 (aluminum tris-8-hydroxyquinoline), a well-known quinoline derivative, has been extensively studied using DFT, providing insights into its partial densities of states which are in good agreement with experimental data. nih.govcumhuriyet.edu.tr The principles from these studies can be extrapolated to understand the electronic landscape of this compound.
HOMO-LUMO Energy Analysis for Chemical Reactivity
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. iqce.jp The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.orgrsc.org
For quinoline derivatives, the HOMO-LUMO gap is a significant factor in their chemical and spectroscopic properties. In a computational study of 3,6,8-trimethoxyquinoline, the HOMO and LUMO energies were calculated to be -5.61 eV and -1.27 eV, respectively, resulting in an energy gap of 4.34 eV. researchgate.net The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this molecule, both HOMO and LUMO were found to be distributed over the entire molecule. researchgate.net The introduction of different substituents on the quinoline ring can tune the HOMO-LUMO gap. For example, the presence of electron-donating groups like methoxy is expected to raise the HOMO energy level. nih.gov
The following table summarizes the calculated global reactivity descriptors for the related compound 3,6,8-trimethoxyquinoline, which provide a quantitative measure of its chemical behavior.
| Parameter | Value |
|---|---|
| Ionization Potential (I) | 5.61 eV |
| Electron Affinity (A) | 1.27 eV |
| Hardness (η) | 2.17 |
| Softness (S) | 0.23 |
| Electronegativity (χ) | 3.44 |
| Chemical Potential (μ) | -3.44 |
| Electrophilicity (ω) | 2.72 |
Data derived from a study on 3,6,8-trimethoxyquinoline. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions between electron donor and acceptor orbitals. researchgate.net The stabilization energy, E(2), associated with these interactions provides a measure of the molecule's stability. tandfonline.com NBO analysis on quinoline derivatives reveals significant stabilization energies arising from interactions between lone pair orbitals and antibonding orbitals.
The following table presents key donor-acceptor interactions and their corresponding stabilization energies for 3,6,8-trimethoxyquinoline, illustrating the intramolecular charge transfer that contributes to its stability.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) N13 | π(C3-C4) | 23.83 |
| LP (1) N13 | π(C11-C12) | 21.93 |
| LP (2) O14 | π(C1-C2) | 22.21 |
| LP (2) O15 | π(C5-C6) | 20.84 |
| LP (2) O16 | π*(C9-C10) | 25.48 |
Data derived from a study on 3,6,8-trimethoxyquinoline. tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of negative potential (prone to electrophilic attack), blue indicates positive potential regions (prone to nucleophilic attack), and green represents neutral potential. researchgate.net
In the context of quinoline derivatives, MEP analysis helps to identify the electron-rich and electron-poor regions. For 3,6,8-trimethoxyquinoline, the MEP map shows that the most negative potential is located around the nitrogen atom of the quinoline ring, indicating it as the primary site for electrophilic attack. tandfonline.comtandfonline.com The hydrogen atoms of the methoxy groups exhibit positive potential, making them susceptible to nucleophilic attack. tandfonline.com This information is crucial for understanding the molecule's intermolecular interactions and reactivity patterns. researchgate.net
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. unimed.ac.id This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and its biological target. cbijournal.com Docking studies on quinoline derivatives have been performed to explore their potential as inhibitors for various enzymes and receptors. cbijournal.comasianpubs.orgnih.gov
Simulation of Spectroscopic Data
Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectra, which can then be compared with experimental results for structural validation and interpretation. researchgate.netchegg.com
Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis absorption spectra. researchgate.net For 3,6,8-trimethoxyquinoline, TD-DFT calculations have been used to predict the electronic absorption spectra, showing good agreement with experimental data. researchgate.net The calculated spectra help in understanding the electronic transitions occurring within the molecule.
The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. researchgate.net Theoretical 1H and 13C NMR spectra can be simulated and compared with experimental data to confirm the molecular structure. For 3,6,8-trimethoxyquinoline, the calculated chemical shifts were found to be in good agreement with the experimental values. tandfonline.comtandfonline.com
Prediction of Regiochemistry in Radical Coupling Reactions
Computational and theoretical investigations are pivotal in predicting the regioselectivity of chemical reactions, including radical coupling reactions involving heterocyclic compounds like this compound. While specific computational studies focusing exclusively on the radical coupling of this compound are not extensively documented in publicly available literature, the regiochemical outcomes can be predicted by drawing parallels from theoretical studies on quinoline and its substituted derivatives. researchgate.netresearcher.lifeacs.org
Computational methods, particularly Density Functional Theory (DFT), are employed to model the reaction pathways and determine the most likely sites of radical attack. researcher.lifeacs.org These studies typically involve the calculation of various parameters for the substrate, the radical species, and the reaction intermediates and transition states.
Key factors that are computationally analyzed to predict the regiochemistry of radical coupling reactions include:
Electron Density and Charge Distribution: The distribution of electron density on the quinoline ring system is a primary determinant of reactivity. The methoxy group at the C3 position, being an electron-donating group through resonance, is expected to influence the electron density at various positions of the quinoline core.
Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the sites of electrophilic and nucleophilic attack. In the context of radical reactions, the distribution of the singly occupied molecular orbital (SOMO) in a radical intermediate is a key indicator of reactivity.
Radical Stabilization Energy: The stability of the potential radical intermediates formed upon the addition of a radical to the quinoline ring is a significant factor. The position that leads to the most stabilized radical intermediate is generally the favored site of reaction.
Activation Energies of Reaction Pathways: By calculating the energy profiles of the reaction pathways for radical addition at each possible position, the transition state with the lowest activation energy can be identified, thus predicting the most favorable reaction site.
A theoretical study on the degradation of quinoline by hydroxyl radicals indicated that electrophilic addition of the •OH radical was favored at positions with higher electron density. mdpi.com For quinoline itself, calculations showed that the introduction of a hydroxyl group at C8 was slightly more energetically favorable than at C2. mdpi.com Another computational study on substituted quinolines highlighted that functionalization can be directed to different positions such as C2, C3, C4, or C8 depending on the reagents and reaction conditions. researchgate.netacs.orgacs.org
To provide a more concrete prediction for this compound, detailed DFT calculations would be necessary. Such calculations would model the interaction of a specific radical with the this compound molecule and evaluate the energetics of the possible reaction channels. The results of these calculations can be summarized in a data table to compare the predicted reactivity of the different positions on the quinoline ring.
Table 1: Predicted Regioselectivity of Radical Attack on this compound Based on Theoretical Considerations
| Position | Predicted Reactivity | Rationale (Based on General Principles) |
| C2 | Potentially reactive | Adjacent to the nitrogen and the electron-donating methoxy group. |
| C4 | Potentially reactive | Activated by the electron-donating methoxy group through resonance. |
| C5 | Less reactive | Part of the benzene (B151609) ring, generally less reactive towards radicals than the pyridine (B92270) ring unless activated. |
| C6 | Less reactive | Part of the benzene ring. |
| C7 | Less reactive | Part of the benzene ring. |
| C8 | Potentially reactive | A common site for functionalization in quinolines, though may be less favored due to the directing effect of the C3-methoxy group. researcher.life |
It is important to note that the actual regioselectivity can also be influenced by the nature of the specific radical, the solvent, and other reaction conditions. Therefore, while theoretical predictions provide valuable guidance, they are most powerful when combined with experimental validation. Machine learning models are also emerging as powerful tools to predict the regioselectivity of reactions on heterocycles, often trained on large datasets of experimental results and computed molecular properties. nih.govchemrxiv.orgrsc.org
Biological and Pharmacological Research of 3 Methoxyquinoline Derivatives
Antimicrobial Activities of Methoxyquinoline Derivatives
The quinoline (B57606) scaffold is a prominent feature in a variety of natural and synthetic compounds with a broad range of biological activities, including antimicrobial, anticancer, and antimalarial properties. ontosight.airsc.org The introduction of a methoxy (B1213986) group, particularly at the 3-position, can significantly influence the pharmacological profile of these derivatives.
Antibacterial Efficacy and Mechanism of Action
Methoxyquinoline derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. core.ac.ukmdpi.com
One area of investigation has been the synthesis of 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives. These compounds have been evaluated for their in-vitro antimicrobial activity against a panel of bacteria including Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). core.ac.uk The results indicated that many of these derivatives possess promising antibacterial properties. core.ac.uk For instance, certain ester and thioether derivatives of 6-methoxyquinoline-3-carbonitrile showed significant activity against Gram-positive strains, while others were more effective against Gram-negative bacteria. core.ac.uk
Another study focused on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety. mdpi.comnih.gov A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) derivatives were synthesized and screened for their antimicrobial activity. mdpi.comnih.gov One particular compound, a sulfamethazine (B1682506) derivative, exhibited significant antimicrobial activity against a range of bacteria including E. coli, P. aeruginosa, S. aureus, and B. subtilis. mdpi.com The minimum inhibitory concentration (MIC) of this compound against E. coli was found to be 7.812 µg/mL. mdpi.comnih.gov
The mechanism of action for some quinoline derivatives has been elucidated. For example, certain quinoline compounds have been shown to act by blocking lipopolysaccharide (LPS) transport through the inhibition of the LptA-LptC interaction, which is crucial for the survival of Gram-negative bacteria. nih.gov Other quinoline-based compounds may exert their antibacterial effects by inhibiting enzymes like Topoisomerase IV. nih.gov The antibacterial activity of 8-hydroxyquinoline (B1678124) derivatives is often linked to their ability to chelate metal ions, which can disrupt essential bacterial processes. scispace.com
Table 1: Antibacterial Activity of Selected Methoxyquinoline Derivatives
| Compound Type | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| 6-Methoxyquinoline-3-carbonitrile derivatives | Streptococcus pneumoniae, Bacillus subtilis | Promising activity | core.ac.uk |
| 6-Methoxyquinoline-3-carbonitrile derivatives | Pseudomonas aeruginosa, Escherichia coli | Promising activity | core.ac.uk |
| 4-((7-Methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | Escherichia coli | MIC: 7.812 µg/mL | mdpi.comnih.gov |
| 4-((7-Methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | Staphylococcus aureus | Good activity | mdpi.com |
| 4-((7-Methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | Pseudomonas aeruginosa | Good activity | mdpi.com |
| 4-((7-Methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | Bacillus subtilis | Good activity | mdpi.com |
Antifungal Properties
In addition to their antibacterial effects, methoxyquinoline derivatives have also been investigated for their antifungal properties. core.ac.ukmdpi.com
The same series of 6-methoxyquinoline-3-carbonitrile derivatives that showed antibacterial activity were also tested against a variety of fungal strains, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, and Candida albicans. core.ac.uk The results revealed that many of the tested compounds exhibited moderate activity against this range of fungi. core.ac.uk Notably, one of the ester derivatives was found to be more active than the standard antifungal drug Amphotericin B against three of the tested fungal species. core.ac.uk
Similarly, the 7-methoxyquinoline derivatives with a sulfonamide moiety also displayed antifungal activity. mdpi.com The sulfamethazine derivative, in particular, showed promising activity against C. albicans and Cryptococcus neoformans. mdpi.comnih.gov The MIC value for this compound against C. albicans was 31.125 µg/mL. mdpi.comnih.gov
The mechanism of antifungal action for some quinoline derivatives involves the inhibition of essential fungal enzymes. For instance, some derivatives have been shown to target lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. acs.org
Table 2: Antifungal Activity of Selected Methoxyquinoline Derivatives
| Compound Type | Test Organism | Activity/MIC | Reference |
|---|---|---|---|
| 6-Methoxyquinoline-3-carbonitrile derivatives | Aspergillus fumigatus, Syncephalastrum racemosum, Geotrichum candidum, Candida albicans | Moderate activity | core.ac.uk |
| Ester derivative of 6-methoxyquinoline-3-carbonitrile | Three fungal species | More active than Amphotericin B | core.ac.uk |
| 4-((7-Methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | Candida albicans | MIC: 31.125 µg/mL | mdpi.comnih.gov |
| 4-((7-Methoxyquinolin-4-yl) amino)-N-(sulfamethazine) benzenesulfonamide | Cryptococcus neoformans | Good activity | mdpi.com |
Antiprotozoal and Antimalarial Applications
The quinoline core is a well-established pharmacophore in the development of antimalarial drugs, with famous examples like quinine (B1679958) and chloroquine. ontosight.airsc.orgrsc.org Methoxy-substituted quinolines have also been explored for their potential against protozoal diseases, including malaria. rsc.orgmdpi.com
Research into synthetic quinoline derivatives has yielded compounds with significant antiprotozoal activity. rsc.orgresearchgate.net For instance, certain quinoline derivatives have demonstrated potent activity against Trypanosoma cruzi and Leishmania infantum. rsc.org The historical significance of quinine, a naturally occurring quinoline alkaloid, has spurred the development of numerous synthetic and semi-synthetic quinoline-based molecules for treating parasitic infections. rsc.org
Derivatives of 8-amino-6-methoxyquinoline (B117001) have been synthesized and shown to possess potent antiplasmodial activity. researchgate.net The strategic placement of the methoxy group can influence the drug's mechanism of action and efficacy. rsc.org While some quinoline antimalarials interfere with hemoglobin digestion in the parasite, others may have different molecular targets. rsc.org
Anticancer and Antitumor Potential
Beyond their antimicrobial applications, 3-methoxyquinoline derivatives have emerged as a promising class of compounds in anticancer research. mdpi.com The quinoline structure is a key component of several anticancer drugs, and modifications such as the addition of a methoxy group can enhance their antitumor properties. rsc.org
Inhibition of Cancer Cell Proliferation
A significant body of research has focused on the ability of methoxyquinoline derivatives to inhibit the growth of various cancer cell lines. mdpi.commdpi.com
One study investigated a series of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) derivatives for their anticancer activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. mdpi.com The results indicated that methylation of the phenolic group in these compounds generally led to a decrease in activity, suggesting the importance of the specific substitution pattern for anticancer efficacy. mdpi.com
In another study, a novel quinoline derivative, compound 91b1, demonstrated significant inhibition of cell proliferation in A549, AGS, KYSE150, and KYSE450 cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC50) values for this compound were found to be lower than those of the established anticancer drug cisplatin (B142131) in AGS, KYSE150, and KYSE450 cells, indicating a potent antiproliferative effect. mdpi.com
Furthermore, research on 3-amidoquinoline derivatives identified them as potent dual inhibitors of PI3K/mTOR, key signaling pathways involved in cancer cell growth and survival. rsc.org Several of these compounds exhibited strong anti-proliferative activities against the PC-3 prostate cancer cell line, with some showing better or equivalent efficacy compared to the known inhibitor BEZ235. rsc.org
Table 3: Antiproliferative Activity of Selected Methoxyquinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value/Activity | Reference |
|---|---|---|---|
| 8-Methoxyquinoline-5-sulfonamides | C-32, MDA-MB-231, A549 | Generally lower activity than 8-hydroxy derivatives | mdpi.com |
| Compound 91b1 | AGS | 4.28 µg/mL | mdpi.com |
| Compound 91b1 | KYSE150 | 4.17 µg/mL | mdpi.com |
| Compound 91b1 | KYSE450 | 1.83 µg/mL | mdpi.com |
| 3-Amidoquinoline derivatives | PC-3 | IC50 < 1 µM for several compounds | rsc.org |
Angiokinase Inhibition for Cancer Therapy
A key strategy in modern cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.gov Methoxyquinoline derivatives have been developed as potent inhibitors of angiokinases, which are crucial enzymes in this process. nih.govresearchgate.net
A notable example is the compound WXFL-152, a 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide. nih.govresearchgate.net This compound was identified as a novel triple angiokinase inhibitor, simultaneously targeting VEGFRs, FGFRs, and PDGFRs. nih.gov By blocking these signaling pathways, WXFL-152 effectively inhibited the proliferation of vascular endothelial cells and pericytes in vitro. nih.govresearchgate.net Preclinical studies in various tumor xenograft models confirmed its significant anticancer effects. nih.govresearchgate.net This compound, also known as ZSP-1603, has advanced to clinical trials. patsnap.com
Another class of compounds, indolinones with a 6-methoxycarbonyl substitution, have also been identified as selective inhibitors of VEGF, PDGF, and FGF receptor kinases. acs.org These compounds demonstrated encouraging efficacy in in vivo tumor models. acs.org
The development of these multi-targeted angiokinase inhibitors represents a significant advancement in the field of anticancer drug discovery, with methoxyquinoline derivatives playing a central role.
Topoisomerase Inhibition and Camptothecin (B557342) Analogs
Topoisomerases are essential enzymes that resolve topological challenges in DNA during processes like replication and transcription, making them validated targets for anticancer drugs. nih.govsysu.edu.cn Quinoline derivatives have been extensively investigated as topoisomerase inhibitors. Some function as "poisons," trapping the transient enzyme-DNA covalent complex (TOP1cc), which leads to DNA damage and cell death. sysu.edu.cn The most well-known topoisomerase I poisons are camptothecin and its analogs, such as topotecan (B1662842) and irinotecan. sysu.edu.cn
Inspired by the structures of camptothecin and other non-camptothecin inhibitors like indenoisoquinolines, researchers have designed and synthesized novel quinoline-based compounds. nih.govsysu.edu.cn For instance, a series of quinolone and naphthyridine derivatives were designed as camptothecin mimics. acs.org One potent compound from this series, compound 26 , not only demonstrated a significant inhibitory effect on topoisomerase I but also induced cell death through apoptosis and accelerated DNA strand breaks. acs.org Similarly, Indeno[1,2-c]quinoline derivatives have been developed as dual inhibitors of topoisomerase I & II. nih.gov Studies have shown that the potency and DNA sequence selectivity of these derivatives can vary significantly, which may contribute to differences in their anticancer efficacy. nih.gov For example, the camptothecin derivative SN-38 is noted to be a particularly potent inhibitor, with its dissociation from the cleavable complex being much slower than that of camptothecin itself. nih.gov
Other research has focused on creating catalytic inhibitors that block the enzyme's function without trapping the TOP1cc. A series of indolizinoquinolinedione derivatives were found to act as catalytic inhibitors of DNA topoisomerase IB, with some fluorinated derivatives exhibiting higher inhibitory activity than camptothecin. sysu.edu.cn
Protein Kinase Inhibition (e.g., CK2)
Protein kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and apoptosis. tandfonline.com This makes it an attractive target for cancer therapy. Derivatives of 3-quinoline carboxylic acid have been a focal point of research for developing novel CK2 inhibitors. tandfonline.comnih.gov
In one study, forty-three new 3-quinoline carboxylic acid derivatives were synthesized and evaluated, with twenty-two of them showing inhibitory activity against CK2, with IC₅₀ values ranging from 0.65 to 18.2 μM. tandfonline.comnih.gov The most potent inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. tandfonline.comnih.gov Structural optimization of a hit compound, 7-bromo-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, led to the identification of more potent inhibitors. tandfonline.com Molecular modeling suggested that the quinoline heterocycle of these ligands forms hydrophobic contacts with key amino acid residues in the ATP-binding pocket of CK2. tandfonline.com
The introduction of a methoxy group has been explored to enhance inhibitory activity. Specifically, the synthesis of derivatives with a methoxy group in the benzene (B151609) ring of the quinolin-2(1H)-one cycle was proposed to improve interactions within the CK2 active site. tandfonline.com One such compound, 2-amino-7-bromo-6-methoxyquinoline-3-carboxylic acid (5f) , was synthesized and characterized. tandfonline.com
| Compound | Target | Activity (IC₅₀) | Reference |
| 3-Quinoline Carboxylic Acid Derivatives (22 compounds) | CK2 | 0.65 - 18.2 µM | nih.gov, tandfonline.com |
| Tetrazolo-quinoline-4-carboxylic acid derivative (6b) | CK2 | 0.8 µM | tandfonline.com |
| Condensed Polyphenolic Derivatives (16 compounds) | CK2 | < 1 µM | nih.gov |
This table presents inhibitory activities of various quinoline and related derivatives against Protein Kinase CK2.
Apoptotic Activity in Cancer Cells
Apoptosis, or programmed cell death, is a critical process that, when evaded, contributes to cancer development. Many anticancer agents function by inducing apoptosis in tumor cells. Quinoline derivatives have demonstrated significant potential to trigger this process. nih.gov
A study investigating newly synthesized quinoline derivatives, including methoxyhydroxyquinoline bromide (SO-18) , assessed their effects on breast cancer cells (MCF-7 and MDA-MB-231) and normal breast epithelial cells. researchgate.netnih.gov The findings revealed that these derivatives could significantly reduce cancer cell viability with a lower impact on normal cells. researchgate.netnih.gov They exhibited dose-dependent genotoxic and apoptotic effects, which were linked to the generation of intracellular reactive oxygen species (iROS). researchgate.netnih.gov Furthermore, these quinoline derivatives were shown to disrupt the mitochondrial membrane potential and decrease levels of intracellular glutathione, key events in the apoptotic pathway. researchgate.netnih.gov
Another study tested a variety of substituted quinoline derivatives and found that 6-Bromo-5-nitroquinoline (4) had the potential to induce cancer cell death through its apoptotic activity. nih.gov The ability of novel all-trans-retinoic acid (ATRA) derivatives to induce apoptosis has also been measured in human cancer cell lines, showing that such compounds can have a moderate to strong effect. mdpi.com The induction of apoptosis is a key mechanism for many quinoline-based compounds, including those that act as topoisomerase inhibitors like compound 26 and indolizinoquinolinedione derivatives 26, 28, and 29 , which were shown to induce apoptosis in HCT116 cells. sysu.edu.cnacs.org
Enzyme Inhibition Studies
Kinase Inhibition (Specific and Broad Spectrum)
The ability of quinoline derivatives to inhibit protein kinases extends beyond CK2 to a broader spectrum of kinases, many of which are implicated in cancer progression. acs.org A review of functionalized quinoline motifs highlights their development as inhibitors for various kinases, including c-Met, a receptor tyrosine kinase involved in cell migration, proliferation, and invasion. rsc.org
Research into indolo[2,3-c]quinoline derivatives has shown that they can possess a broad spectrum of effects on malignant cells. acs.org The investigation of lead compounds against a panel of 50 kinases provided insights into their mode of action, demonstrating that they can target cancer-specific kinases. acs.org
In other targeted approaches, new diarylurea and diarylamide derivatives featuring a quinoline core were designed as selective inhibitors of C-RAF kinase, a potential molecular target in cancer. researchgate.net Three of the tested compounds (1j-l ) showed high potency, with compound 1j being the most potent C-RAF kinase inhibitor with an IC₅₀ value of 0.067 μM. researchgate.net These compounds also demonstrated high selectivity for C-RAF kinase when tested against a panel of twelve other kinases. researchgate.net
| Compound | Target(s) | Activity (IC₅₀) | Reference |
| Compound 1j | C-RAF Kinase | 0.067 µM | researchgate.net |
| Compounds 1j-l | Highly selective for C-RAF | N/A | researchgate.net |
This table shows the specific kinase inhibitory activity of selected quinoline derivatives.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated hCA IX and XII, are targets for cancer therapy. Phenolic compounds, including quinoline derivatives, have been investigated as a class of carbonic anhydrase inhibitors. researchgate.netresearchgate.net
A study focused on newly synthesized functionalized methoxy quinoline derivatives evaluated their inhibitory effects on human carbonic anhydrase I and II (hCA I and II). researcher.liferesearchgate.net Many of the compounds showed strong inhibitory effects. researcher.life Specifically, compounds 9, 12, and 17 were notable inhibitors of hCA I, while compounds 9, 12, 16, and 17 were effective against hCA II. researcher.liferesearchgate.net The inhibition constants (Ki) were in the nanomolar range for some pyrazole (B372694) derivatives, indicating potent inhibition. For instance, a series of pyrazole derivatives showed Ki values in the range of 5.13-16.9 nM for hCA I and 11.77-67.39 nM for hCA II. Another study reported that 3-methoxy catechol showed potent activity as an inhibitor of the tumour-associated transmembrane isoforms hCA IX and XII. researchgate.net
| Compound/Derivative Class | Target | Activity (Kᵢ) | Reference |
| Methoxy Quinoline Deriv. (9, 12, 17) | hCA I | Strong Inhibition | researcher.life, researchgate.net |
| Methoxy Quinoline Deriv. (9, 12, 16, 17) | hCA II | Strong Inhibition | researcher.life, researchgate.net |
| Pyrazole Derivatives (1-10) | hCA I | 5.13 - 16.9 nM | |
| Pyrazole Derivatives (1-10) | hCA II | 11.77 - 67.39 nM | |
| 3-Methoxy Catechol | hCA IX, XII | Potent Activity | researchgate.net |
This table summarizes the inhibitory activities of methoxyquinoline and related derivatives against carbonic anhydrase isoforms.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. plos.org Inhibition of AChE is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. plos.orgmdpi.com Quinoline and its derivatives have been explored as potential AChE inhibitors. researcher.life
In a study of functionalized methoxy quinoline derivatives, compounds 8 and 13 demonstrated robust inhibition of AChE. researcher.liferesearchgate.net Another investigation of quinolinone derivatives identified compound QN8 as a potent and selective non-competitive inhibitor of human recombinant AChE (hrAChE) with an IC₅₀ of 0.29 µM and a Ki value of 79 nM. mdpi.com Coumarin-based molecules hybridized with a 3-methoxyphenyl (B12655295) moiety have also been identified as effective inhibitors of both AChE and monoamine oxidases, another target for neurodegenerative diseases. mdpi.com
| Compound | Target | Activity (IC₅₀) | Activity (Kᵢ) | Reference |
| Compound 8 | AChE | 3.15 µM | N/A | researchgate.net |
| Compound 13 | AChE | 4.96 µM | N/A | researchgate.net |
| QN8 | hrAChE | 0.29 µM | 79 nM | mdpi.com |
This table presents the inhibitory activities of specific quinoline derivatives against Acetylcholinesterase (AChE).
DNA Gyrase and Other Mycobacterial Enzyme Inhibition
Derivatives of this compound have been investigated for their potential to inhibit essential enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Specifically, these compounds have shown activity against DNA gyrase and other mycobacterial enzymes.
A series of 3-benzyl-6-bromo-2-methoxy-quinoline derivatives were synthesized and evaluated for their antimycobacterial properties. Several of these analogs demonstrated significant inhibition of M. tuberculosis H37Rv growth at a concentration of 6.25 µg/mL. For instance, compounds 8a , 8b , 8c , and 8d exhibited 94.2%, 99.5%, 92.5%, and 100% growth inhibition, respectively. tandfonline.com In contrast, their corresponding amide derivatives showed poor activity. tandfonline.com
Fluoroquinolones, a class of antibiotics, are known to target bacterial DNA gyrase and topoisomerase IV. tandfonline.comresearchgate.net This has spurred interest in developing novel non-fluoroquinolone inhibitors (NBTIs) to overcome resistance. researchgate.netdiscovery.csiro.auacs.org Research into novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives as inhibitors of these bacterial type II topoisomerases has yielded promising results. researchgate.netdiscovery.csiro.au One optimized series of cyclobutylaryl-substituted NBTIs produced a compound that demonstrated excellent in vitro and in vivo activity. researchgate.netdiscovery.csiro.au Enhanced inhibition of Topoisomerase IV was linked to improved activity in strains of S. aureus with mutations that confer resistance to NBTIs. researchgate.netdiscovery.csiro.au
Furthermore, 2-phenyl-3-hydroxy-4(1H)-quinolinones, which can be considered aza-analogues of flavones, have been studied as inhibitors of topoisomerase and gyrase. imtm.cz Additionally, some quinoline derivatives have been identified as inhibitors of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis, specifically MtMetAP1a and MtMetAP1c. nih.gov The discovery of a potent and selective inhibitor of these enzymes, a congener of clioquinol, highlights the potential of the quinoline scaffold for developing new anti-tuberculosis agents. nih.gov
Anti-inflammatory and Other Pharmacological Activities
Quinoline derivatives, including those with a 3-methoxy substitution, have demonstrated a range of pharmacological activities, with anti-inflammatory properties being a significant area of investigation. ontosight.aimdpi.comresearchgate.netrsc.org
Certain 2-substituted 3-arylquinoline derivatives have been synthesized and evaluated for their anti-inflammatory effects. mdpi.com Among these, 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline were identified as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells at non-cytotoxic concentrations. mdpi.com Other quinoline derivatives have also been reported to possess anti-inflammatory activity, with some showing potency comparable to the standard drug indomethacin. mdpi.com For example, some quinoline derivatives have been found to inhibit COX-2 activity. mdpi.com
In addition to anti-inflammatory effects, quinoline derivatives have been explored for a variety of other pharmacological applications. These include antimicrobial, antioxidant, and anticancer activities. ontosight.aiontosight.ai The versatile nature of the quinoline scaffold allows for modifications that can lead to compounds with diverse biological actions. rsc.orgontosight.aiorientjchem.org For instance, some quinoline-3-carboxamides (B1200007) have been studied for their potential as anti-malarial and anti-bacterial agents. ontosight.ai The addition of different functional groups to the quinoline core can significantly influence the resulting pharmacological profile. ontosight.aiontosight.ai
Medicinal Chemistry and Drug Discovery Applications
The quinoline scaffold, particularly with a methoxy substitution, is a valuable pharmacophore in medicinal chemistry and has been extensively utilized in drug discovery programs. rsc.orgorientjchem.orgrsc.org
The process of drug discovery often begins with the identification of a "hit" compound, which shows activity against a specific biological target. upmbiomedicals.com This hit is then developed into a "lead" compound through a process of chemical modification and optimization to enhance its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.combioagilytix.comunc.edugardp.org
In the context of this compound derivatives, this process has been applied to develop new therapeutic agents. For example, in the development of anti-tuberculosis drugs, a series of substituted quinolines were synthesized and evaluated, leading to the identification of potent lead compounds. austinpublishinggroup.com Similarly, the optimization of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors for cancer therapy involved synthesizing a new series of compounds based on docking analysis, resulting in the identification of a lead molecule with favorable pharmacokinetic properties. rsc.org The optimization process often involves creating and testing numerous analogs to improve the desired characteristics while minimizing potential toxicity. upmbiomedicals.comunc.edu
Derivatives of this compound have been designed and synthesized as ligands for melatonin (B1676174) receptors (MT1 and MT2). researchgate.netnih.gov Melatonin is a neurohormone that regulates circadian rhythms, and its receptors are targets for drugs used to treat sleep and circadian-related disorders. researchgate.net
New series of melatonergic ligands have been developed from 2-methoxyquinoline (B1583196) and this compound scaffolds. nih.gov Pharmacomodulation of the acetamide (B32628) function in one of the lead compounds led to derivatives with varying pharmacological profiles and the emergence of selectivity for the MT2 receptor. nih.gov For instance, a sulphonamide derivative showed significant MT2 selectivity, while methyl and ethyl-urea derivatives were identified as the most potent melatonergic ligands in that particular study. nih.gov The design of these ligands often involves strategies to improve properties like water solubility and metabolic stability. semanticscholar.org
The quinoline core is a key structural feature in several anti-tuberculosis drugs, including the diarylquinoline bedaquiline, which is used to treat multidrug-resistant tuberculosis (MDR-TB). rsc.orggoogle.com This has driven extensive research into the development of new quinoline-based antimycobacterial agents. tandfonline.comrsc.org
Substituted 3-benzyl-6-bromo-2-methoxy-quinoline analogs have shown high efficacy in inhibiting the growth of M. tuberculosis H37Rv. tandfonline.com The logical design of small molecules that can target crucial enzymes and pathways in M. tuberculosis is a key strategy. rsc.org Computational methods such as molecular docking and QSAR modeling are used to accelerate the discovery of new quinoline derivatives with improved effectiveness and pharmacokinetic profiles. rsc.org These approaches help in understanding the structure-activity relationships and in designing compounds that can overcome drug resistance. rsc.org
The preclinical development of any new drug candidate involves a thorough evaluation of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties. ontosight.aimdpi.com This includes assessing absorption, distribution, metabolism, and excretion (ADMET). plos.orgresearchgate.net
For this compound derivatives, these studies are crucial to determine their potential as therapeutic agents. For example, in the development of 3-amidoquinoline derivatives as anticancer agents, a lead compound was identified that exhibited favorable pharmacokinetic properties in a mouse model. rsc.org Similarly, in silico (computer-based) methods are often used to predict the ADMET properties of new quinoline derivatives, which helps in optimizing their metabolic fate and reducing potential side effects. rsc.orgplos.orgresearchgate.netjppres.com These preclinical evaluations are essential for selecting the most promising candidates for further development and clinical trials. mdpi.com
Structure Activity Relationship Sar Studies of 3 Methoxyquinoline Derivatives
Impact of Substituent Position on Biological Activity
The position of various substituents on the quinoline (B57606) ring significantly dictates the biological response of 3-methoxyquinoline derivatives. Research has shown that even minor positional changes of a functional group can lead to substantial differences in activity. mdpi.com
For instance, in the context of anticancer activity, substitutions at the 2nd and 3rd positions of the quinoline ring have been found to be more effective against certain cancer cell lines compared to substitutions at the 4th and 8th positions. orientjchem.org Conversely, the presence of a hydroxyl or methoxy (B1213986) group at the 7-position can enhance antitumor activity. orientjchem.org The introduction of a substituent at the 4-position has also been shown to improve potency against cancer cells. orientjchem.org
In the realm of antibacterial agents, the placement of a fluorine atom at the 6-position of the quinoline ring can markedly increase a compound's antibacterial efficacy. orientjchem.org Furthermore, studies on thiosemicarbazide (B42300) derivatives have highlighted the importance of the positioning of a 3-methoxyphenyl (B12655295) group. When this group is at the 4-position of the thiosemicarbazide system, the compounds exhibit significantly higher antibacterial activity against Staphylococcus aureus compared to their analogues where the 3-methoxyphenyl group is at the 1-position. mdpi.com
The following table summarizes the observed impact of substituent position on the biological activity of quinoline derivatives based on various studies.
| Position | Substituent/Modification | Observed Biological Effect | Reference |
| 2 and 3 | Various substituents | Increased anticancer activity against specific cell lines. | orientjchem.org |
| 4 | Introduction of a substituent | Enhanced anticancer potency. | orientjchem.org |
| 6 | Fluorine atom | Significantly enhanced antibacterial activity. | orientjchem.org |
| 7 | Hydroxyl or methoxy group | Improved antitumor activity. | orientjchem.org |
| 4 (thiosemicarbazide derivative) | 3-methoxyphenyl group | Higher antibacterial activity against S. aureus. | mdpi.com |
Role of Functional Groups at the 3-Position on Pharmacological Efficacy
The functional group at the 3-position of the quinoline scaffold is a critical determinant of pharmacological efficacy. A variety of groups at this position have been investigated, revealing that the nature of this substituent can profoundly influence the compound's biological target and potency.
A pivotal finding in the study of quinoline derivatives as inhibitors of insulin-like growth factor (IGF) receptors for cancer therapy is the essential role of a carboxylic acid group at the 3-position. orientjchem.org This feature was found to be crucial for the inhibitory activity of these compounds. orientjchem.org Similarly, modifications of the 3-quinoline carboxylic acid moiety have led to the identification of potent inhibitors of protein kinase CK2, with some derivatives exhibiting IC50 values in the submicromolar range. tandfonline.com
In the development of antagonists for the α2C-adrenoceptor, the presence of a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. acs.org Furthermore, for certain isoquinolinones, which share a similar bicyclic core, meta-substitution on the 3-aryl ring dramatically enhances antiproliferative activity against various cancer cell lines. acs.org For example, compounds with methoxy or fluoro substituents at the meta position of the 3-aryl ring showed significantly greater growth inhibition compared to their para-substituted counterparts. acs.org
The table below provides examples of functional groups at the 3-position and their associated pharmacological effects.
| Functional Group at 3-Position | Target/Activity | Key Finding | Reference |
| Carboxylic acid | IGF receptor inhibition | Crucial for inhibitory activity. | orientjchem.org |
| Carboxylic acid derivatives | Protein kinase CK2 inhibition | Led to potent inhibitors. | tandfonline.com |
| Various substituents | α2C-adrenoceptor antagonism | Absolute requirement for activity. | acs.org |
| meta-substituted aryl group | Antiproliferative activity | Dramatically enhanced activity compared to para analogues. | acs.org |
Influence of Methoxy Group on Molecular Interactions and Biological Response
The methoxy group, particularly at the 3-position of the quinoline ring, plays a significant role in modulating the molecular interactions and subsequent biological responses of these derivatives. Its electronic and steric properties can influence how the molecule binds to its biological target.
The methoxy group is known to be an electron-donating group. rsc.org This electronic effect can enhance the electron density of the quinoline ring system, potentially improving aromatic interactions with biological targets. For example, in the context of antimalarial quinoline-imidazole hybrids, the presence of an electron-donating methoxy group at the 2-position enhanced activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
However, the influence of the methoxy group can be complex and context-dependent. In some cases, it may have a modest or even inhibitory effect. For instance, a slight decrease in inhibitory potential against butyrylcholinesterase (BChE) was observed in the presence of a 6-methoxy group on the quinolinyl moiety. mdpi.com This suggests that while the methoxy group can enhance activity in some scenarios, its steric bulk or electronic influence might be detrimental in others. mdpi.com
Design Strategies for Enhanced Bioavailability and Efficacy
To translate promising this compound derivatives into effective therapeutic agents, medicinal chemists employ various design strategies to improve their bioavailability and efficacy. These strategies often focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
One common approach is the introduction of specific functional groups to block metabolic pathways that would otherwise inactivate the drug. This can involve the use of groups that are sterically hindering or that increase the bond strength at metabolically vulnerable positions. researchgate.net For example, the incorporation of fluorine atoms can enhance metabolic stability. researchgate.net
Another key strategy is the modulation of the compound's lipophilicity. By making structural modifications to increase lipophilicity, the ability of the compound to cross biological membranes can be improved, leading to better absorption and distribution. preprints.org However, a balance must be struck, as excessively high lipophilicity can lead to poor solubility and other undesirable properties.
Molecular hybridization, which involves combining the this compound scaffold with other pharmacologically active moieties, is another powerful strategy. juniperpublishers.com This can lead to compounds with dual mechanisms of action or improved target selectivity. juniperpublishers.com For example, the creation of hybrids with 1,2,3-triazoles has been explored to develop agents with enhanced antimicrobial or anticancer properties. juniperpublishers.comacs.org The use of "click chemistry" provides an efficient route to synthesize libraries of such hybrid molecules for screening. acs.org
Prodrug approaches are also utilized to overcome bioavailability challenges. preprints.org In this strategy, a biologically inactive derivative is administered, which is then converted to the active drug within the body through metabolic processes. This can be used to mask polar groups that hinder membrane transport. preprints.org
The following table outlines some of the key design strategies for improving the bioavailability and efficacy of quinoline derivatives.
| Strategy | Approach | Desired Outcome | Reference |
| Metabolic Blocking | Introduction of sterically hindering groups or atoms like fluorine. | Increased metabolic stability and prolonged duration of action. | researchgate.net |
| Lipophilicity Modulation | Structural modifications to alter the lipophilicity of the molecule. | Improved absorption and distribution across biological membranes. | preprints.org |
| Molecular Hybridization | Combining the quinoline scaffold with other pharmacophores. | Enhanced activity, dual mechanisms of action, or improved selectivity. | juniperpublishers.comacs.org |
| Prodrug Approach | Masking of polar functional groups to be cleaved in vivo. | Improved transport across biological barriers and enhanced bioavailability. | preprints.org |
Molecular Modeling and Docking Insights into SAR
Molecular modeling and docking studies are invaluable computational tools that provide insights into the structure-activity relationships of this compound derivatives at the molecular level. These techniques allow researchers to visualize and predict how these compounds interact with their biological targets, such as enzymes and receptors.
Docking studies can predict the binding mode of a ligand within the active site of a protein, helping to rationalize observed SAR data. thieme-connect.com For instance, docking studies have been used to understand how 4-hydroxyquinoline-3-carbohydrazide (B12215663) derivatives chelate with magnesium ions in the active site of HIV-1 integrase. thieme-connect.com The aryl group in these compounds was also predicted to interact with the hydrophobic binding surface of the enzyme. thieme-connect.com
These computational methods can also guide the design of new, more potent inhibitors. By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, researchers can propose modifications to the lead compound to enhance its binding affinity. mdpi.com For example, in silico studies identified 8-N-Methyl-N-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide as a potential inhibitor of Rho-associated protein kinase, a finding that was later supported by in vitro experiments. mdpi.com
Molecular dynamics simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. mdpi.com This can provide information on the stability of the binding mode and the flexibility of the ligand and protein. mdpi.com
The following table provides examples of how molecular modeling has been applied to understand the SAR of quinoline derivatives.
| Technique | Application | Insight Gained | Reference |
| Molecular Docking | Prediction of binding mode of 4-hydroxyquinoline-3-carbohydrazide derivatives in HIV-1 integrase. | Revealed chelation with Mg2+ and hydrophobic interactions. | thieme-connect.com |
| Molecular Docking & Dynamics | Design and validation of quinolinesulfonamide-triazole hybrids as ROCK1 inhibitors. | Identified key interactions and predicted potent inhibitors. | mdpi.com |
| Molecular Modeling | Analysis of quinoline derivatives as anticancer agents. | Suggested that electronic and steric characteristics of substituents significantly impact activity. | orientjchem.org |
| Molecular Docking | Investigation of hydroxyquinoline derivatives as bacterial protease inhibitors. | Predicted binding affinities and identified potential new antibiotic scaffolds. | nih.gov |
Materials Science Applications of Methoxyquinoline Derivatives
The inherent properties of the quinoline ring system, such as its rigidity, planarity, and electron-deficient nature, can be finely tuned through substitution. The introduction of a methoxy group enhances electron density and can influence the photoluminescent and charge-transporting characteristics of the resulting molecules.
Methoxyquinoline derivatives are integral to the synthesis of various dyes and pigments. For instance, 3-Amino-7-methoxyquinoline dihydrochloride (B599025) serves as a crucial building block in the production of specialty dyes and pigments. smolecule.com The quinoline nucleus itself is a key component in quinophthalone dyes, which are used to create yellow shades on synthetic fibers like cellulose (B213188) acetate (B1210297) and polyester. google.com
Furthermore, new fluorescent dyes based on the 6-methoxyquinoline (B18371) nucleus have been developed. theinstituteoffluorescence.com These cationic dyes are water-soluble and exhibit fluorescence over a wide pH range, making them suitable for various applications. theinstituteoffluorescence.com The synthesis often involves the reaction of a methoxyquinoline base with agents like methyl iodide or 3-bromo-1-propanol (B121458) to form quaternary salts, which function as the final dye product. theinstituteoffluorescence.com
Quinoline derivatives are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs), ever since tris(8-hydroxyquinoline) aluminum (Alq3) was established as a benchmark emitter and electron-transporting material. cmu.eduscispace.com The performance of these metal complexes can be enhanced by modifying the structure of the quinoline ligand, including substitutions at various positions. cmu.edu
Research has explored connecting three 8-hydroxyquinoline (B1678124) ligands at the C-3 position to create rigid, hemicage structures that encapsulate a metal ion. cmu.edu These novel complexes demonstrate superior electrochemical stability and higher photoluminescence quantum efficiency compared to their non-caged counterparts, a quality attributed to the rigid ligand system that reduces non-radiative decay. cmu.edu Brominated quinolines also serve as important ligands in OLEDs, where their emission spectra can be adjusted by modifying substituents. vulcanchem.com The versatility of the quinoline scaffold allows for the development of alternative fluorescent materials for OLEDs, such as 5,7-dibromo-8-hydroxyquinoline, which has been successfully incorporated into devices. researchgate.net
Table 1: Comparison of Hemicage vs. Uncaged Quinoline Complexes in OLEDs
| Compound Type | Geometry in Solution | Relative Photoluminescence Quantum Efficiency | Electrochemical Stability |
|---|---|---|---|
| Hemicage MQ Complexes | Pure facial geometry | Higher (e.g., 1.48x for AlQ) cmu.edu | Improved, more reversible behavior cmu.edu |
In the realm of solar energy, methoxyquinoline derivatives are used in the development of Dye-Sensitized Solar Cells (DSSCs). A key strategy in enhancing DSSC efficiency is the use of co-adsorbents to prevent dye aggregation on the semiconductor surface. A family of 8-quinolinol derivatives, bearing alkyl chains at the 5-position, has been synthesized for this purpose, using 5-chloro-8-methoxyquinoline (B173580) as a key starting material in a Suzuki coupling reaction. thieme-connect.com These new compounds showed improved cell efficiency as co-adsorbents compared to traditional alkylcarboxylic acids. thieme-connect.com
The molecular structure of the sensitizing dye is a critical factor for the photovoltaic performance of DSSCs. researchgate.net Many high-performing dyes feature a Donor-π-Acceptor (D-π-A) architecture. researchgate.net Theoretical studies have focused on designing new quinoline-based organic photosensitizers with this structure to optimize their light-harvesting efficiency and electronic properties for better electron injection and dye regeneration. researchgate.net Polymeric metal complexes incorporating thiophene (B33073) and 8-hydroxyquinoline have also been synthesized and applied in DSSCs, demonstrating good thermal stability and suitable energy levels for optoelectronic applications. doi.org
The fluorescent properties of methoxyquinoline derivatives make them excellent candidates for chemosensors, which detect specific ions or molecules. mdpi.com New hybrids of methoxyquinolone and benzothiazole (B30560) have been synthesized, exhibiting aggregation-induced emission (AIE) properties. mdpi.comresearchgate.net These molecules are highly fluorescent in aggregate form and can act as selective "turn-off" fluorescent probes for cyanide ions. The detection mechanism involves a nucleophilic addition reaction by the cyanide ion to the molecule's double bond, which disrupts electronic communication and quenches fluorescence. mdpi.comresearchgate.net
Additionally, derivatives such as 3-Amino-7-methoxyquinoline dihydrochloride are utilized as fluorescent probes for biological detection and for studying enzyme interactions. smolecule.com The broader family of quinoline derivatives, including those based on 8-hydroxyquinoline and 8-aminoquinoline, are widely recognized as effective fluorogenic chelators for various metal ions, such as Zn2+ and Al3+. rsc.orgmdpi.com The design of these sensors often involves incorporating the quinoline unit as a binding site and a fluorophore, which signals the presence of the target analyte through a change in fluorescence intensity or wavelength. mdpi.com
Table 2: Methoxyquinoline-Based Chemosensors
| Sensor Type | Target Analyte | Sensing Mechanism | Reference |
|---|---|---|---|
| Methoxyquinolone–Benzothiazole Hybrid | Cyanide (CN-) | "Turn-off" fluorescence via nucleophilic addition | mdpi.comresearchgate.net |
Photovoltaic Applications (e.g., Dye-Sensitized Solar Cells)
Environmental Applications
The chemical stability that makes quinolines useful in materials science also renders them persistent environmental pollutants. Research is underway to develop novel methods for their remediation.
Enzymatic treatment offers a promising, environmentally friendly approach for the remediation of water contaminated with heterocyclic aromatic compounds like quinolines. Studies have demonstrated the feasibility of using soybean peroxidase (SBP) to remove 3-substituted quinolines from water. dntb.gov.ua Specifically, 3-hydroxyquinoline (B51751) and 3-aminoquinoline (B160951) were effectively removed (≥94%) through an enzyme-catalyzed process.
The mechanism involves the oxidative radical coupling of the quinoline molecules, leading to the formation of dimers and trimers. This process, known as oligomerization, converts the soluble pollutants into insoluble precipitates that can be easily removed from the wastewater by filtration. meckey.com The efficiency of this enzymatic treatment is highly dependent on operational conditions such as pH, with optimal pH levels identified at 8.6 for 3-hydroxyquinoline and 5.6 for 3-aminoquinoline. This method represents a targeted and effective strategy for treating industrial wastewater containing quinoline derivatives. meckey.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 3-Amino-7-methoxyquinoline dihydrochloride |
| 3-hydroxyquinoline |
| 3-aminoquinoline |
| 6-methoxyquinoline |
| 2-methyl-3-hydroxyquinoline-4-carboxylic acid |
| tris(8-hydroxyquinoline) aluminum (Alq3) |
| 5,7-dibromo-8-hydroxyquinoline |
| 5-chloro-8-methoxyquinoline |
| 8-quinolinol |
| Methoxyquinolone–benzothiazole hybrids |
| Soybean peroxidase |
| 8-hydroxyquinoline |
Future Perspectives in this compound Research
The versatility of the this compound core continues to inspire researchers to explore its potential in various therapeutic areas. The future of research in this field is poised for significant advancements, driven by the pursuit of more effective and safer drugs, more efficient and sustainable chemical syntheses, and the power of artificial intelligence in drug discovery.
Development of Novel Therapeutic Agents
The this compound moiety is a key component in a variety of biologically active compounds, and its potential is far from exhausted. Future research will likely focus on leveraging this scaffold to address pressing global health challenges.
One of the most significant applications of a this compound derivative is in the synthesis of Bedaquiline, a crucial drug for treating multidrug-resistant tuberculosis. lookchem.com The success of Bedaquiline underscores the importance of the this compound structure in developing novel anti-infective agents. lookchem.com Researchers are actively exploring new derivatives to combat other infectious diseases. For instance, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have shown promise as inhibitors of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. researchgate.net This opens avenues for developing new classes of antibiotics to tackle the growing problem of antimicrobial resistance.
Beyond infectious diseases, this compound derivatives are being investigated for their anticancer properties. Studies have shown that hybrids of quinoline and thiazolobenzimidazolone, some containing methoxy groups on the quinoline ring, exhibit significant cytotoxic activity against cancer cell lines by inducing apoptosis. tandfonline.com The structural framework of this compound provides a versatile platform for designing new anticancer agents with improved efficacy and selectivity.
The following table summarizes some of the therapeutic areas where this compound derivatives are being actively researched:
| Therapeutic Area | Target/Mechanism | Example Compound Class |
| Tuberculosis | ATP synthase | Diarylquinolines (e.g., Bedaquiline precursor) lookchem.com |
| Bacterial Infections | DNA gyrase, Topoisomerase IV | 3-fluoro-6-methoxyquinoline derivatives researchgate.net |
| Cancer | Caspase-dependent apoptosis | Quinoline-thiazolobenzimidazolone hybrids tandfonline.com |
Exploration of New Synthetic Methodologies
The efficient and sustainable synthesis of this compound and its derivatives is paramount for advancing research and development. While classical methods for quinoline synthesis exist, the focus is shifting towards more innovative and environmentally friendly approaches. rsc.org
Continuous flow chemistry, combined with photochemistry, is emerging as a powerful tool for the synthesis of substituted quinolines. acs.org This technology offers advantages in terms of safety, scalability, and reaction speed, enabling the rapid production of diverse quinoline libraries for screening. acs.org For example, a continuous-flow method has been developed for the synthesis of 3-cyanoquinolines, which are valuable building blocks in medicinal chemistry. acs.org
Another area of active research is the development of novel catalytic systems for the functionalization of the quinoline ring. Rhodium catalysts, for instance, have been effectively used for the C-H bond activation of this compound, allowing for the introduction of various functional groups at specific positions. researchgate.net This selective functionalization is crucial for fine-tuning the pharmacological properties of the resulting molecules. researchgate.net
Future synthetic strategies will likely focus on:
Green Chemistry: Utilizing safer solvents, reducing waste, and employing energy-efficient processes.
Catalysis: Developing more efficient and selective catalysts for C-H activation and cross-coupling reactions. rsc.org
Flow Chemistry: Implementing continuous manufacturing processes for improved safety and scalability. acs.org
Click Chemistry: Employing highly efficient and specific reactions for the rapid assembly of complex molecules. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the field of this compound research is no exception. farmaciajournal.commdpi.com These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. mdpi.com
AI and ML algorithms can be used to:
Predict Biological Activity: By analyzing large datasets of chemical structures and their corresponding biological activities, ML models can predict the potential therapeutic effects of new this compound derivatives. researchgate.net
De Novo Drug Design: Generative AI models can design novel this compound-based molecules with desired pharmacological profiles from scratch. mdpi.com
Optimize Pharmacokinetics: AI can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable drug-like characteristics. farmaciajournal.com
Identify Drug Targets: Computational methods can help identify and validate new biological targets for this compound-based therapies. rsc.org
For example, machine learning has been used in conjunction with molecular docking to identify novel quinolinesulfonamide-triazole hybrids with potential anticancer activity. mdpi.com This approach helps to prioritize compounds for synthesis and biological testing, saving time and resources. mdpi.com The use of AI in drug discovery is still in its early stages, but its potential to transform the development of new this compound-based therapeutics is immense. mdpi.com
Conclusion
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Methoxyquinoline, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves nucleophilic substitution of 3-bromoquinoline with sodium methoxide (NaOMe) in dimethylformamide (DMF) under reflux, catalyzed by CuI (5 mol%). The reaction requires an argon atmosphere, 20-hour reflux, and subsequent extraction with diethyl ether. Yield optimization (e.g., 57% reported) depends on stoichiometric ratios, catalyst loading, and solvent purity. Post-reaction purification involves washing with water/brine and drying with MgSO₄ .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and mass spectrometry (MS) are essential. For NMR, report chemical shifts (δ) of the methoxy group (typically ~3.9 ppm for ¹H, ~55 ppm for ¹³C) and quinoline protons (aromatic region, δ 7–9 ppm). MS should confirm the molecular ion peak ([M+H]⁺ at m/z 160.1). Purity assessment via HPLC with UV detection at 254 nm is recommended. Cross-reference data with literature to validate structural identity .
Q. How is this compound utilized as a precursor in medicinal chemistry research?
- Methodological Answer : It serves as a scaffold for synthesizing derivatives like 8-(1-aminoalkyl)-aminoquinolines. Condensation reactions with phthalimido-bromo-alkanes followed by hydrazine hydrate treatment yield bioactive compounds. Reaction monitoring via TLC and column chromatography purification are critical. Report yields, reaction times, and spectroscopic validation for each intermediate .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity challenges in this compound derivatization?
- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, halogenation) is influenced by the electron-donating methoxy group at position 3. Computational studies (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals. Experimental validation requires controlled reactions under inert conditions, with LC-MS tracking intermediate formation. Compare kinetic vs. thermodynamic product ratios .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) evaluates binding affinities to target proteins (e.g., kinases). Use crystal structures (PDB) for receptor preparation. Validate predictions with in vitro assays (IC₅₀ measurements). Address discrepancies between computational and experimental results by refining force fields or solvation models .
Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data for this compound derivatives?
- Methodological Answer :
- Spectroscopy : Replicate experiments using standardized solvents (e.g., CDCl₃ for NMR) and calibrate instruments with reference compounds.
- Crystallography : Refine X-ray data using SHELXL, ensuring high-resolution (<1.0 Å) and low R-factors (<5%). Compare unit cell parameters with literature to identify polymorphic variations .
- Data Transparency : Archive raw data (e.g., CIF files for crystallography) in repositories like Cambridge Structural Database (CSD) .
Q. How does crystallographic analysis using SHELX software enhance structural validation of this compound complexes?
- Methodological Answer : SHELXL refines X-ray diffraction data by optimizing bond lengths, angles, and displacement parameters. For example, in 2-chloro-6-methoxyquinoline derivatives, SHELXL resolves disorder in methoxy group orientation. Report Flack parameters to confirm absolute configuration and validate hydrogen bonding networks via Mercury visualization tools .
Q. What novel methodologies enable the integration of this compound into multicomponent reactions for heterocyclic library synthesis?
- Methodological Answer : Use Ugi or Biginelli reactions to incorporate this compound into polycyclic systems. Optimize catalysts (e.g., CeCl₃ for imine activation) and solvent systems (e.g., ethanol/water mixtures). Monitor reaction progress via in-situ IR and isolate products via flash chromatography. High-throughput screening (HTS) can assess bioactivity diversity .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (temperature, solvent grade, catalyst batches) in Supplementary Information. Use IUPAC nomenclature and bolded numerical identifiers (e.g., 1 ) for repeated compound references .
- Ethical Compliance : Declare ethics approvals for biological studies and data-sharing plans in compliance with FAIR principles .
- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR) and crystallographic R-values. Use error propagation models in statistical software (e.g., OriginLab) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
